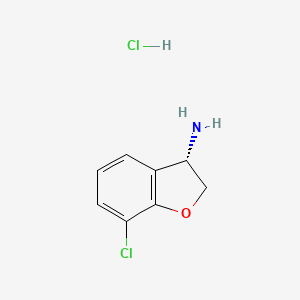

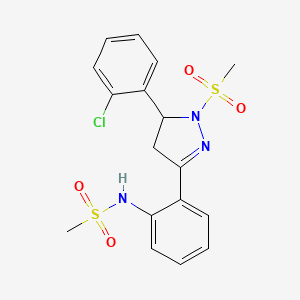

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

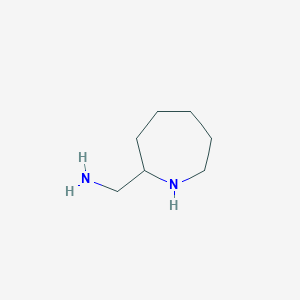

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a chemical compound. It is a part of a class of compounds that have been synthesized for various medicinal applications .

Synthesis Analysis

The synthesis of similar compounds involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Chemical Reactions Analysis

The chemical reactions involving similar compounds are quite complex. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Wissenschaftliche Forschungsanwendungen

Comparative Studies and Synthesis of Pyridylpalladium Complexes

Research has demonstrated the synthesis and properties of pyridylpalladium complexes, revealing their potential in catalytic reactions and the synthesis of esters through reactions with methanol. This implies that related compounds could be explored for their catalytic properties and applications in synthetic chemistry (Isobe, Nakamura, Miwa, & Kawaguchi, 1987).

Antibacterial Activity of Pyridine Derivatives

Novel pyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria, suggesting that similar compounds, such as (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone, might possess valuable antimicrobial properties (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Synthesis of Aryl Methanone Derivatives

Research focusing on the synthesis of aryl(3-isocyanopyridin-4-yl)methanones indicates the potential for creating diverse organic molecules with applications in medicinal chemistry and material science. These findings suggest avenues for utilizing related compounds in the development of novel organic materials and therapeutic agents (Kobayashi, Kozuki, Konishi, Suzuki, Tanmatsu, & Konishi, 2011).

Electrocatalytic Applications

Studies on the electrocatalytic reduction of carbon dioxide by rhenium tricarbonyl bipyridyl complexes reveal the potential of pyridine derivatives in enhancing the rate of catalysis and improving the efficiency of converting CO2 to CO, suggesting the exploration of similar compounds for environmental and energy-related applications (Wong, Chung, & Lau, 1998).

Coordination Chemistry and Photocatalytic Activities

Research on phenanthrolin-2-yl ketones and their coordination chemistry with metals like Pd(II) and Ru(II) highlights the role of pyridine derivatives in forming complexes with potential applications in photocatalysis and electronic materials. This suggests that this compound could be investigated for its coordination properties and photocatalytic activity (Bark & Thummel, 2005).

Wirkmechanismus

Target of action

The compound contains a pyrrolidine ring , which is a common structure in many biologically active compounds. Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .

Mode of action

The mode of action of pyrrolidine derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical pathways

Pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The presence of the pyrrolidine ring could potentially enhance the compound’s bioavailability and pharmacokinetic properties .

Result of action

Given the wide range of biological activities exhibited by pyrrolidine derivatives, this compound could potentially have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrF2N2O2/c17-12-2-1-6-20-15(12)23-11-5-7-21(9-11)16(22)10-3-4-13(18)14(19)8-10/h1-4,6,8,11H,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDNPGOZSZTZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726004.png)

![Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2726005.png)

![2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2726023.png)

![[(8-Oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2726024.png)

![2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2726025.png)